molecular formula C15H15N3O2 B11483090 6H-Pyrazolo[3,4-b]pyridin-6-one, 1,7-dihydro-4-(methoxymethyl)-3-methyl-1-phenyl-

6H-Pyrazolo[3,4-b]pyridin-6-one, 1,7-dihydro-4-(methoxymethyl)-3-methyl-1-phenyl-

Cat. No.: B11483090
M. Wt: 269.30 g/mol
InChI Key: BXGFENBMUHGBCQ-UHFFFAOYSA-N
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Description

6H-Pyrazolo[3,4-b]pyridin-6-one, 1,7-dihydro-4-(methoxymethyl)-3-methyl-1-phenyl- is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-Pyrazolo[3,4-b]pyridin-6-one, 1,7-dihydro-4-(methoxymethyl)-3-methyl-1-phenyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with methoxymethylamine in the presence of a base, followed by cyclization to form the desired product. The reaction conditions often include solvents like ethanol or methanol and catalysts such as acetic acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6H-Pyrazolo[3,4-b]pyridin-6-one, 1,7-dihydro-4-(methoxymethyl)-3-methyl-1-phenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolopyridine oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

6H-Pyrazolo[3,4-b]pyridin-6-one, 1,7-dihydro-4-(methoxymethyl)-3-methyl-1-phenyl- has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases like cancer and infectious diseases.

    Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which 6H-Pyrazolo[3,4-b]pyridin-6-one, 1,7-dihydro-4-(methoxymethyl)-3-methyl-1-phenyl- exerts its effects involves interactions with various molecular targets. These targets may include enzymes, receptors, or DNA. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular processes. For instance, its potential anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar core structure but differ in the substitution pattern.

    2H-Pyrazolo[3,4-b]pyridines: Another isomeric form with different chemical properties.

    Pyrazolopyrimidines: Compounds with a fused pyrazole and pyrimidine ring system.

Uniqueness

6H-Pyrazolo[3,4-b]pyridin-6-one, 1,7-dihydro-4-(methoxymethyl)-3-methyl-1-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C15H15N3O2

Molecular Weight

269.30 g/mol

IUPAC Name

4-(methoxymethyl)-3-methyl-1-phenyl-7H-pyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C15H15N3O2/c1-10-14-11(9-20-2)8-13(19)16-15(14)18(17-10)12-6-4-3-5-7-12/h3-8H,9H2,1-2H3,(H,16,19)

InChI Key

BXGFENBMUHGBCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=O)N2)COC)C3=CC=CC=C3

Origin of Product

United States

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